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molecular formula C14H10ClNO2 B8486076 Ethyl 3-chloro-8-cyanonaphthalene-2-carboxylate CAS No. 919994-86-8

Ethyl 3-chloro-8-cyanonaphthalene-2-carboxylate

Cat. No. B8486076
M. Wt: 259.69 g/mol
InChI Key: NUAPOGYABYXEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781438B2

Procedure details

NaH2PO2 x H2O (2.12 g, 20.02 mmol, 8.0 equiv) and Raney nickel (1.50 g) were added at room temperature to a solution of 3-chloro-8-cyano-naphthalene-2-carboxylic acid ethyl ester (0.65 g, 2.50 mmol) in pyridine (16 ml)/AcOH (8 ml)/H2O (8 ml). The heterogeneous mixture was heated to 125° C. for 2 hours. After cooling and filtering off the Raney nickel catalyst, the reaction mixture was diluted with water (100 ml). After extraction with EtOAc (2×400 ml), the combined organic layers were washed with brine (2×50 ml), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified via flash chromatography (gradient of hexane/EtOAc 100:0 to 90:10) to afford the title compound (350 mg, 53%, inseparable 1:1.5 mixture of regioisomers A:B) as a white solid. 1H NMR (400 MHz, CDCl3): δ=10.35 (s, 1H isomer B), 10.33 (s, 1H isomer A), 9.70 (s, 1H isomer B), 9.41 (s, 1H isomer A), 8.39 (s, 1H isomer A), 8.14 (d, J=8.4 Hz, 1H isomer A). 8.08 (dd, J=7.1/1.2 Hz, 1H isomer B), 8.04-8.01 (m, 1H isomer A+1H isomer B), 7.99 (1H isomer B), 7.77-7.70 (m, 1H isomer A+1H isomer B), 4.48 (q, J=7.1 Hz, 2H isomer B), 4.47 (q, J=7.1 Hz, 2H isomer A), 1.46 (t, J=7.1 Hz, 3H isomer B), 1.45 (t, J=7.1 Hz, 3H isomer A). MS (ES+): 263 (M+H)+.
[Compound]
Name
NaH2PO2
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:15]([Cl:16])=[CH:14][C:13]2[C:8](=[C:9]([C:17]#N)[CH:10]=[CH:11][CH:12]=2)[CH:7]=1)=[O:5])[CH3:2].CC(O)=[O:21].O>[Ni].N1C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]1[C:15]([Cl:16])=[CH:14][C:13]2[C:8](=[C:9]([CH:17]=[O:21])[CH:10]=[CH:11][CH:12]=2)[CH:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
NaH2PO2
Quantity
2.12 g
Type
reactant
Smiles
Name
Quantity
0.65 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(C=CC=C2C=C1Cl)C#N
Name
Quantity
8 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
8 mL
Type
reactant
Smiles
O
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
16 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtering off the Raney nickel catalyst
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
After extraction with EtOAc (2×400 ml)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash chromatography (gradient of hexane/EtOAc 100:0 to 90:10)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=C(C=CC=C2C=C1Cl)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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